3-Formylimidazo[1,2-a]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
3-formylimidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLAWDMCNJBCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019019-92-1 | |
| Record name | 3-formylimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via α-Bromocinnamaldehyde Intermediate and 2-Aminopyridine
A widely reported approach involves the reaction of α-bromocinnamaldehyde derivatives with 2-aminopyridine under mild conditions to form 3-formylimidazo[1,2-a]pyridines. This method can be adapted to introduce a nitrile substituent at the 6-position by starting with appropriately substituted pyridine derivatives.
Step 1: Preparation of α-Bromocinnamaldehyde
Cinnamaldehyde is brominated at the α-position using bromine in dichloromethane (DCM) at 0 °C. Triethylamine is then added to neutralize the reaction mixture. The product is isolated by washing and drying steps to yield α-bromocinnamaldehyde as an orange oil.
(Reaction conditions: Cinnamaldehyde (20 g, 151 mmol), Br2 (1.2 equiv.), Et3N (1.7 equiv.), DCM, 0 °C)Step 2: Cyclization with 2-Aminopyridine
A mixture of α-bromocinnamaldehyde and 2-aminopyridine (both 0.2 mmol) in N,N-dimethylformamide (DMF) is heated in a sealed tube at 100 °C for 10 hours under 1 atm oxygen. After completion, the reaction mixture is worked up by extraction with ethyl acetate, drying, and chromatographic purification to isolate the 3-formylimidazo[1,2-a]pyridine derivative.
(Reaction conditions: DMF, 100 °C, 10 h, oxygen atmosphere)
This method yields the target compound with good purity and moderate to high yields. The presence of oxygen is critical, likely facilitating oxidative steps in the cyclization process.
Copper-Catalyzed Aerobic Oxidative Coupling
An efficient and environmentally benign method involves copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde derivatives. This method is notable for its operational simplicity, mild conditions, and high yields.
- Catalyst: Copper(I) bromide (CuBr) has been identified as the most effective catalyst among various tested copper salts and other metal catalysts.
- Solvent: Ethanol is used as a green solvent.
- Temperature: Moderate heating at 60 °C.
- Atmosphere: Air atmosphere (oxygen) is essential for the oxidative step.
- Reaction Time: Typically optimized to achieve maximum yield.
| Entry | 2-Aminopyridine Substituent (R1) | Cinnamaldehyde Substituent (R2) | Yield (%) |
|---|---|---|---|
| 1 | H | H | 90 |
| 2 | 3-Me | H | 85 |
| 3 | H | 4-Br | 82 |
| 4 | 5-Me | 4-Br | 78 |
| 5 | 5-Me | 4-Cl | 80 |
| 6 | H | 4-OMe | 82 |
| 7 | 3-Me | 4-OMe | 75 |
| 8 | 5-Cl | H | 80 |
| 9 | 5-Me | 4-OMe | 78 |
| 10 | H | 2-NO2 | 70 |
| 11 | 3-Me | 2-NO2 | 72 |
| 12 | 5-Me | 2-NO2 | 75 |
| 13 | 5-Me | H | 85 |
Table 1: Substrate scope and yields for the CuBr-catalyzed synthesis of 3-formylimidazo[1,2-a]pyridines
This protocol is highly versatile and can be adapted to synthesize 3-formylimidazo[1,2-a]pyridine-6-carbonitrile by using a 6-cyano-substituted 2-aminopyridine or an appropriately functionalized cinnamaldehyde derivative.
Transition-Metal-Catalyzed Multicomponent Reactions
Recent advances have demonstrated the use of transition-metal catalysts such as palladium and copper in multicomponent reactions to synthesize imidazo[1,2-a]pyridine derivatives, including formylated analogs.
Palladium-Catalyzed Synthesis:
Pd(OAc)2 catalyzes the formation of 3-vinylimidazo[1,2-a]pyridines via 1,2-H shift of Pd-carbene complexes, which can be modified to introduce formyl groups through subsequent oxidation or functional group transformations.Copper-Catalyzed C–H Functionalization:
Copper catalysts enable direct C–H functionalization of pyridines with vinyl azide derivatives, providing a novel nitrogen source and facilitating the formation of the imidazo ring system under mild aerobic conditions.
These methods offer regiospecific and one-pot synthesis routes with potential for high yields and functional group tolerance, although direct preparation of this compound may require further optimization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| α-Bromocinnamaldehyde + 2-Aminopyridine | Br2, Et3N, DCM, DMF, 100 °C, O2 atmosphere | Straightforward, good yields | Requires bromination step |
| CuBr-Catalyzed Aerobic Oxidative Coupling | CuBr, Ethanol, 60 °C, air atmosphere | Mild, green solvent, high yields | Catalyst optimization needed |
| Transition-Metal-Catalyzed Multicomponent | Pd(OAc)2 or Cu catalysts, vinyl azides, aerobic | One-pot, regiospecific, versatile | Complex catalyst systems, may need further steps |
Chemical Reactions Analysis
Table 1: Formylation Reaction Conditions
| Catalyst | Reagent | Oxidant | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | DMSO | O₂ | 82 | |
| Cu(OAc)₂ | Ethylamine | O₂ | 78 |
Functionalization at the C3 Position
The formyl group at C3 undergoes further transformations:
-
Nucleophilic addition : Reacts with amines or hydrazines to form imines or hydrazones.
-
Condensation : Participates in Knoevenagel reactions with active methylene compounds (e.g., malononitrile) to yield α,β-unsaturated derivatives.
Reactivity of the C6-Cyano Group
The cyano group at C6 enables:
-
Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.
-
Cross-coupling : Suzuki-Miyaura reactions with boronic acids, facilitated by Pd catalysts, to introduce aryl/heteroaryl groups (e.g., 70% yield for 8-methyl-2,3-diphenyl derivatives) .
Table 2: Cross-Coupling Reactions
| Substrate | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Cl derivative | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 70 |
Electrophilic Substitution
The electron-deficient ring directs electrophiles to specific positions:
-
Chlorination : Chloramine-T selectively chlorinates the C3 position in solvent-free conditions (95% yield) .
-
Thiocyanation : NaSCN replaces chlorine at C3 to form thiocyanato derivatives (66% yield) .
Stability and Side Reactions
-
The formyl group may oxidize to carboxylic acids under strong oxidative conditions.
-
Competitive reactivity between C3 and C6 positions depends on reaction conditions and catalysts.
This compound’s multifunctional nature enables diverse synthetic pathways, making it valuable for constructing complex heterocycles. Experimental protocols from cited studies provide reproducible frameworks for its derivatization.
Scientific Research Applications
Medicinal Chemistry
3-Formylimidazo[1,2-a]pyridine-6-carbonitrile serves as a crucial scaffold in the development of pharmaceutical agents. Its derivatives have demonstrated various biological activities, including:
- Anticancer Activity : Several studies indicate that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, showing promising cytotoxic effects .
- Antibacterial Properties : Research has highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives. These compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthetic Applications
The compound is also pivotal in organic synthesis. It serves as an intermediate for synthesizing various functionalized imidazo[1,2-a]pyridine derivatives through several methodologies:
- Multicomponent Reactions (MCRs) : The use of this compound in MCRs allows for the efficient formation of complex structures with high atom economy. These reactions often involve the coupling of aldehydes with amines and other nucleophiles under mild conditions .
- Transition Metal-Catalyzed Reactions : Recent advancements include the application of transition metals (like copper and palladium) to facilitate the functionalization of the imidazo[1,2-a]pyridine scaffold. This approach enhances the diversity of synthesized compounds while improving yields .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of this compound derivatives against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to the parent compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 15 |
| B | MCF-7 | 10 |
| C | A549 | 20 |
Case Study 2: Synthesis via MCRs
In another investigation, researchers utilized this compound in a three-component reaction involving isocyanides and amines to produce novel bioactive compounds with potential therapeutic applications.
| Reaction Conditions | Yield (%) | Time (h) |
|---|---|---|
| Room Temperature | 85 | 4 |
| Reflux | 90 | 2 |
Mechanism of Action
The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-formylimidazo[1,2-a]pyridine-6-carbonitrile with its analogs, focusing on substituent effects, physical properties, and applications.
Substituent Variations at Position 3 and 6
Table 1: Key Structural and Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The formyl and cyano groups in the target compound create a highly electron-deficient aromatic system, favoring electrophilic substitutions at activated positions. In contrast, methyl groups (e.g., 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile) donate electrons, reducing ring reactivity but enhancing thermal stability .
Biological Activity
3-Formylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The synthesis of 3-formylimidazo[1,2-a]pyridine derivatives typically involves various catalytic and non-catalytic methods. One notable approach is the copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine using DMSO as a formylation agent under oxidative conditions. This method allows for the generation of structurally sophisticated derivatives with good yields and functional group tolerance .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Various studies have shown that imidazo[1,2-a]pyridine derivatives possess significant cytotoxic effects against cancer cell lines. For instance, compounds with substitutions at the C6 position have been reported to inhibit Rab geranylgeranylation in HeLa cells, leading to reduced cell viability. The most active compounds in this category demonstrated IC50 values less than 150 μM, indicating potent anticancer properties .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Compounds derived from imidazo[1,2-a]pyridine have been shown to exhibit anti-inflammatory properties. This activity is linked to their ability to modulate inflammatory pathways and cytokine production in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of 3-formylimidazo[1,2-a]pyridine derivatives is highly dependent on their structural modifications. Key findings from SAR studies include:
- Substitution Patterns : The nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For example, modifications at the C6 position have been crucial for enhancing anticancer efficacy and selectivity against specific cancer types .
- Molecular Docking Studies : Computational studies have shown promising binding affinities of these compounds to various biological targets. For instance, docking studies indicated that certain derivatives exhibit strong interactions with proteins involved in cancer progression and inflammation pathways, suggesting their potential as therapeutic agents against these diseases .
Case Studies
Several case studies highlight the therapeutic potential of 3-formylimidazo[1,2-a]pyridine derivatives:
- Cytotoxicity Against HeLa Cells : A study evaluated a series of 6-substituted imidazo[1,2-a]pyridine analogs for their cytotoxic effects on HeLa cells. The results demonstrated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 25 to 150 μM. Notably, compounds with halogen or carboxylic acid groups showed enhanced activity compared to their unsubstituted counterparts .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial efficacy of various 3-formylimidazo[1,2-a]pyridine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications improved antibacterial activity significantly compared to standard antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile?
The compound is typically synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, a general approach includes reacting aldehydes with precursors like 3-amino-1,2,4-triazole and 3-cyanoacetyl-indole in dimethylformamide (DMF) under thermal conditions (120°C, 10 hours), followed by recrystallization from EtOH/DMF . Alternative methods utilize ultrasound-assisted iodination mediated by tert-butyl hydroperoxide (TBHP) for selective C–H functionalization .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., ¹H NMR peaks at δ 8.50–7.22 ppm for aromatic protons) .
- HRMS : For precise molecular weight validation (e.g., [M+H]+ observed at m/z 220.0869 vs. calculated 220.0875) .
- IR Spectroscopy : Strong nitrile (C≡N) absorption near 2200 cm⁻¹ and aromatic C-H stretches around 3000 cm⁻¹ .
Q. How are purification challenges addressed post-synthesis?
Recrystallization using solvent mixtures like EtOH/DMF is standard for isolating high-purity crystalline products . Column chromatography may be employed for intermediates with polar functional groups .
Advanced Research Questions
Q. How can ultrasound-assisted synthesis improve functionalization efficiency?
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, enabling selective iodination at the 3-position of the imidazo[1,2-a]pyridine core with TBHP as an oxidant. This method reduces reaction time and improves yield compared to conventional thermal approaches .
Q. What strategies mitigate low yields in multi-step syntheses of derivatives?
Q. How do electronic properties of substituents influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., -CN, -CHO) enhance electrophilicity at the 3-position, facilitating nucleophilic substitution or metal-catalyzed coupling. For instance, iodination at the 3-position is favored due to the electron-deficient nature of the formyl group .
Q. What approaches resolve contradictions in spectroscopic data during structural elucidation?
Q. What biological targets are associated with this scaffold, and how does substitution modulate activity?
Imidazo[1,2-a]pyridine derivatives exhibit activity against cyclin-dependent kinases (CDKs), antiviral targets, and antimicrobial agents. The formyl and nitrile groups enable hydrogen bonding with kinase active sites, while halogenation (e.g., iodination) enhances lipophilicity and target affinity .
Key Considerations for Researchers
- Mechanistic Studies : Probe reaction intermediates using in-situ IR or mass spectrometry to optimize catalytic systems .
- SAR Exploration : Prioritize derivatives with dual functional groups (-CHO, -CN) for enhanced bioactivity .
- Data Reproducibility : Cross-validate synthetic protocols using alternative solvents (e.g., acetonitrile vs. DMF) to assess robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
